2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine
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Overview
Description
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine typically involves the intramolecular cyclization of 2-alkynyl phenols or tosylanilines. A common method employs a catalytic amount of copper chloride (CuCl) and cesium carbonate (Cs2CO3) in acetonitrile (CH3CN) at room temperature . This method is favored due to its mild conditions, high yields, and broad substrate scope.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the Sonogashira coupling of 2-halophenols or 2-haloanilines with alkynes, followed by heterocyclization of the hydroxyl or amino group with the triple bond . This method, although requiring noble metals and ligands, is scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the furan ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under atmospheric pressure.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]furans: These compounds share a similar benzofuran core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzofuran Derivatives: Compounds like 2-arylbenzo[b]furans and 2-alkylbenzo[b]furans are structurally related and have similar applications.
Uniqueness
2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-dibenzofuran-2-yloxyethanamine |
InChI |
InChI=1S/C14H13NO2/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14/h1-6,9H,7-8,15H2 |
InChI Key |
LFVBNMSDBXKNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN |
Origin of Product |
United States |
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